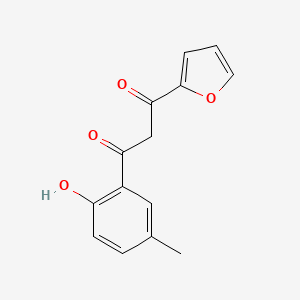

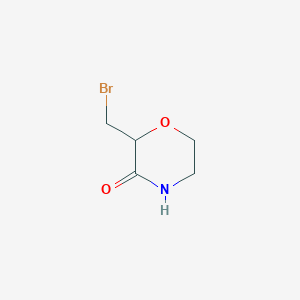

1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione” is a chemical compound with the molecular formula C14H12O4 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-Hydroxyacetophenone with benzoyl chloride in pyridine at 25 °C . The product is then reacted with potassium hydroxide in pyridine at 60 °C . The product is then precipitated and collected by filtration .Molecular Structure Analysis

The molecular weight of this compound is 244.24 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

This compound can undergo several reactions. For example, it can react with potassium carbonate in pyridine at 75℃ , or with hydrogenchloride in acetic acid . It can also react with sulfuryl dichloride in 1,4-dioxane for 1h at heating conditions .Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique

Photoinduced Direct Oxidative Annulation

Research demonstrates the use of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, closely related to the compound , in photoinduced direct oxidative annulation. This process is significant in the creation of highly functionalized polyheterocyclic compounds, involving excited-state intramolecular proton transfer (ESIPT) phenomena (Zhang et al., 2017).

One-Pot Synthesis of Chromen-4-ones

Another application involves the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, using a catalyst under solvent-free conditions. This method, utilizing compounds similar to the specified compound, offers environmental and economic advantages due to its solvent-free nature and the recyclability of the catalyst used (Han et al., 2016).

Novel Heterocyclization Approach

Polysubstituted furans have been synthesized through a catalyst-free, one-pot method using similar compounds. This method is noteworthy for its efficiency and simplicity in creating polysubstituted furans (Damavandi et al., 2012).

Structural Analysis and Reaction Investigation

Studies have also delved into the structural analysis of related tetraketones, exploring the kinetics and mechanisms involved in their preparation. This research provides valuable insights into the chemical behavior and properties of such compounds (Silva et al., 2018).

Synthesis and Antimicrobial Screening

1,3-dione derivatives and their metal complexes have been synthesized and evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sampal et al., 2018).

Reaction Kinetics with OH Radicals

The reactions of furan and alkylfurans with OH radicals have been investigated, highlighting their role in atmospheric chemistry and potential as clean in situ sources of unsaturated 1,4-dicarbonyls (Aschmann et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-(furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9-4-5-11(15)10(7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIGZFMVJSRNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)

![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)